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Introduction to 2-Chlorothioxanthone (CTX) as a
Photoinitiator
2-Chlorothioxanthone (CTX), a derivative of thioxanthone, is a highly efficient Type II

photoinitiator used to initiate radical photopolymerization upon exposure to UV light.[1][2] Its

chemical structure features a thioxanthone core with a chlorine atom, which influences its

photochemical properties.[2] As a Type II photoinitiator, CTX requires a co-initiator, typically a

hydrogen donor like a tertiary amine, to generate the free radicals necessary for

polymerization.[3][4] This two-component system offers versatility and control over the initiation

process. The primary applications for CTX include UV-curable inks, coatings, and adhesives.[1]

Its ability to absorb UV light and efficiently create reactive species makes it a valuable tool in

materials science and additive manufacturing.[5][6]

The mechanism of photoinitiation by CTX involves several key steps. Upon absorption of UV

radiation, the CTX molecule is promoted from its ground state (S₀) to an excited singlet state

(S₁). It then undergoes a rapid and efficient process called intersystem crossing (ISC) to a

more stable, longer-lived excited triplet state (T₁).[3][7] In this triplet state, the CTX molecule

can abstract a hydrogen atom from the co-initiator (e.g., an amine). This hydrogen abstraction

process generates two radicals: a ketyl radical from the CTX and an amine-derived radical.[3]
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The amine-derived radical is typically the primary species that initiates the polymerization of

monomers, such as acrylates.[3][8]

Key Characteristics and Photophysical Properties
Understanding the photophysical properties of 2-Chlorothioxanthone is essential for

designing effective photopolymerization experiments. The UV-Visible absorption spectrum

dictates the choice of light source for curing.

Table 1: Photophysical Properties of 2-Chlorothioxanthone (CTX)

Property Value Solvent Reference

Absorption Maxima

(λmax)
259, 292, 305, 386 nm Acetonitrile [7]

Molar Absorptivity (ε)

at 386 nm
~4500 M-1cm-1 Acetonitrile [7]

Triplet State

Absorption Maxima
310, 630 nm Acetonitrile [7]

Molecular Weight 246.71 g/mol N/A [1]

Appearance
Yellow to orange

crystalline solid
N/A [2]

Note: Photophysical properties such as absorption maxima can exhibit shifts depending on the

solvent used.[7]

Experimental Design and Protocols
A systematic approach is required to evaluate the performance of CTX in a

photopolymerization formulation. This involves characterizing the kinetics of the reaction and

the properties of the final cured material. Several analytical techniques are commonly

employed for these studies.[9][10]
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Diagram: General Workflow for Photopolymerization
Studies

Phase 1: Formulation
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Caption: Workflow for a typical photopolymerization experiment.

Protocol 1: Real-Time Monitoring of Polymerization
Kinetics by RT-FTIR
Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy is a powerful technique for

studying the kinetics of photopolymerization by monitoring the decrease in the concentration of

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b032725?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032725?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


reactive functional groups (e.g., acrylate C=C bonds) in real-time.[9][11]

Objective: To determine the rate of polymerization (Rp) and final monomer conversion (C%).

Materials:

Photocurable formulation (e.g., Trimethylolpropane triacrylate (TMPTA))

2-Chlorothioxanthone (CTX, e.g., 0.1-2.0 wt%)

Co-initiator (e.g., Ethyl 4-(dimethylamino)benzoate (EDAB), 1-2 wt%)

FTIR spectrometer with a photopolymerization accessory

UV/Vis light source with controlled intensity (e.g., 385 nm LED)

BaF₂ or KBr salt plates

Procedure:

Sample Preparation: Prepare the photocurable formulation by dissolving CTX and the co-

initiator in the monomer. Ensure a homogenous mixture.

FTIR Setup:

Place the bottom salt plate in the sample holder of the FTIR spectrometer.

Apply a small drop of the formulation onto the plate.

Place the top salt plate over the liquid, creating a thin film of a defined thickness (e.g., 20

µm using a spacer).

Position the light guide of the UV source directly above the sample at a fixed distance.

Data Acquisition:

Collect a reference spectrum before UV exposure.

Start the real-time data collection (e.g., 1 spectrum per second).
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After a brief baseline period (e.g., 5-10 seconds), turn on the UV light source to initiate

polymerization.

Continue collecting spectra until the reaction is complete (i.e., the peak corresponding to

the reactive group no longer changes).

Data Analysis:

Monitor the decrease in the peak area or height of the reactive monomer group. For

acrylates, this is typically the C=C stretching vibration around 1635 cm-1 or the C-H

wagging at 810 cm-1.

Use a stable peak that does not change during polymerization as an internal standard

(e.g., the C=O ester peak around 1725 cm-1).

Calculate the degree of conversion (C%) at time 't' using the following formula: C%(t) = (1

- (Area_t / Area_0)) * 100 where Area_t is the normalized peak area of the reactive group

at time 't' and Area_0 is the initial normalized peak area.

The rate of polymerization (Rp) can be determined by taking the first derivative of the

conversion vs. time curve.[11]

Table 2: Typical Parameters for RT-FTIR Kinetic Study
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Parameter Typical Value / Setting Purpose

Formulation TMPTA, 1% CTX, 2% EDAB
Representative acrylate

system

Sample Thickness 20 µm
Ensures uniform light

penetration

Light Source 385 nm LED Matches absorption of CTX[7]

Light Intensity 10-100 mW/cm² Controls the rate of initiation

Atmosphere Air or Nitrogen
To study the effect of oxygen

inhibition

FTIR Scan Rate 1-2 scans/sec
Provides good temporal

resolution for fast reactions

Monitored Peak ~810 cm-1 (Acrylate C-H wag)
Specific to the reactive group,

less overlap than other peaks

Internal Standard
~1725 cm-1 (Ester C=O

stretch)

Normalizes for variations in

sample thickness

Protocol 2: Thermal Analysis by Photo-Differential
Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat released during the exothermic polymerization reaction upon

exposure to UV light.[9][10] This provides valuable kinetic information and the total heat of

polymerization.

Objective: To measure the heat flow as a function of time and calculate the overall conversion.

Materials:

Photocurable formulation (as in Protocol 1)

Photo-DSC instrument

Aluminum DSC pans and lids
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Procedure:

Sample Preparation: Accurately weigh a small amount of the liquid formulation (typically 1-2

mg) into an open aluminum DSC pan.[9]

Instrument Setup:

Place the sample pan and an empty reference pan into the DSC cell.

Equilibrate the cell at the desired isothermal temperature (e.g., 25°C).

Purge the cell with an inert gas (e.g., Nitrogen) to minimize oxygen inhibition.

Data Acquisition:

Allow the heat flow signal to stabilize to establish a baseline.

Open the shutter of the UV source to irradiate the sample with a defined light intensity.

Record the heat flow (in Watts/gram) as a function of time until the signal returns to the

baseline, indicating the reaction has ceased.

Data Analysis:

Integrate the area under the exothermic peak to determine the total heat of reaction

(ΔHreaction in J/g).

Calculate the degree of conversion (C%) using the following formula: C% = (ΔH_reaction /

ΔH_theoretical) * 100 where ΔHtheoretical is the theoretical heat of polymerization for the

specific monomer (e.g., for acrylates, this is typically ~86 kJ/mol per double bond).

The time to reach the peak of the exotherm and the maximum heat flow are also important

kinetic parameters.[9]

Visualization of the Photoinitiation Mechanism
Diagram: Type II Photoinitiation by 2-
Chlorothioxanthone
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Caption: Mechanism of radical generation by 2-Chlorothioxanthone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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